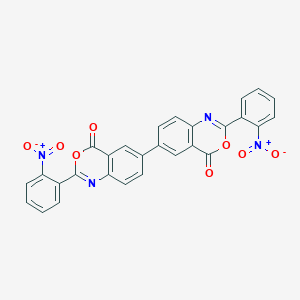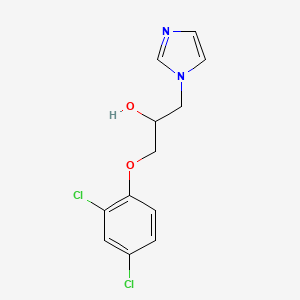
1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol, also known as Propranolol, is a beta-blocker medication that is commonly used to treat various medical conditions such as hypertension, angina, and arrhythmia. Propranolol was first synthesized in the 1960s and has since become one of the most widely prescribed medications in the world. However, Propranolol is not only used for its medical benefits but has also been extensively studied for its scientific research applications.
Wirkmechanismus
1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating the sympathetic nervous system. By blocking these receptors, 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol reduces the effects of adrenaline and other stress hormones, leading to a decrease in heart rate and blood pressure. 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol also has a direct effect on the heart, reducing the force of its contractions and decreasing its oxygen demand.
Biochemical and Physiological Effects:
1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol has several biochemical and physiological effects on the body. By blocking the beta-adrenergic receptors, 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol reduces the release of adrenaline and other stress hormones, leading to a decrease in heart rate and blood pressure. 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol also reduces the force of the heart's contractions, decreasing its oxygen demand. Additionally, 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol has been shown to have anxiolytic and memory-blocking effects, making it a useful tool for studying the neural mechanisms underlying fear and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol in lab experiments is its well-established safety profile. 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol has been used clinically for over 50 years and is considered a safe and effective medication. Additionally, 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol is relatively inexpensive and readily available, making it a cost-effective tool for research. However, one of the limitations of using 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol in lab experiments is its non-specificity. 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol blocks all beta-adrenergic receptors, making it difficult to determine the specific effects of blocking a particular receptor subtype.
Zukünftige Richtungen
There are several future directions for research involving 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol. One area of research is the use of 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol in the treatment of post-traumatic stress disorder (PTSD). 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol has been shown to have anxiolytic and memory-blocking effects, making it a potential treatment for PTSD. Additionally, 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol has been studied as a potential treatment for other psychiatric disorders such as anxiety and depression. Another area of research is the development of more specific beta-blockers that target only certain beta-adrenergic receptor subtypes, allowing for more precise manipulation of the sympathetic nervous system.
Synthesemethoden
1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol is synthesized by reacting 1-(2,4-dichlorophenoxy)-3-chloropropane-2-ol with imidazole in the presence of a base such as sodium hydroxide. The resulting product is then purified and crystallized to obtain pure 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol. The synthesis of 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol is a relatively straightforward process and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol has been extensively studied for its scientific research applications. One of the most significant applications of 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol is its use in the field of neuroscience. 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol has been shown to have anxiolytic and memory-blocking effects, making it a useful tool for studying the neural mechanisms underlying fear and memory. Additionally, 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol has been used in studies investigating the role of the sympathetic nervous system in regulating emotional responses.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-imidazol-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c13-9-1-2-12(11(14)5-9)18-7-10(17)6-16-4-3-15-8-16/h1-5,8,10,17H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWIEMBBXBWFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(CN2C=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671386 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

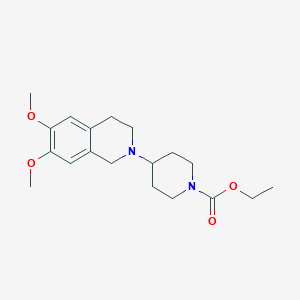

![N-(4-bromo-2-fluorophenyl)-2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5167878.png)
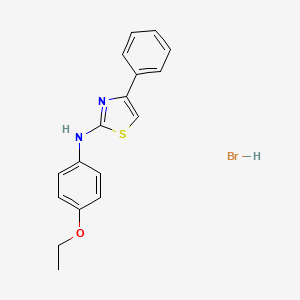
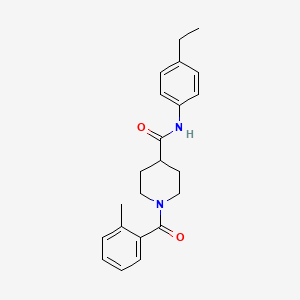
![1-methyl-4-[(2-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5167888.png)
![4-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5167903.png)

![ethyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B5167914.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5167917.png)
![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5167942.png)
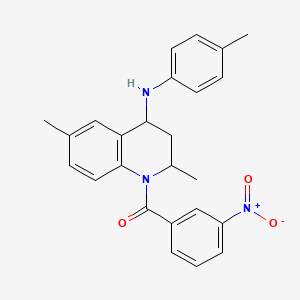
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene)](/img/structure/B5167955.png)
